1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine
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Overview
Description
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its rigidity and three-dimensional structure. This compound is of significant interest in the fields of medicinal chemistry and drug design due to its potential as a bioisostere for para-substituted benzene rings, offering enhanced solubility, membrane permeability, and reduced metabolic susceptibility .
Preparation Methods
The synthesis of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine typically involves the use of [1.1.1]propellane as a key intermediate. One common synthetic route includes the nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane . This method allows for the efficient construction of the bicyclo[1.1.1]pentane core with various substituents. Industrial production methods often involve scalable light-enabled reactions between alkyl iodides and propellane .
Chemical Reactions Analysis
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions typically involve the use of hydrogenation or hydride donors to convert ketones or aldehydes back to alcohols or alkanes.
Scientific Research Applications
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine has a wide range of applications in scientific research:
Biology: The compound is used in the study of molecular interactions and as a probe for understanding biological pathways.
Mechanism of Action
The mechanism of action of 1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The compound’s three-dimensional structure allows it to fit into binding pockets that are not accessible to flat aromatic rings, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
1-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine can be compared with other bicyclo[1.1.1]pentane derivatives and similar compounds:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Hetaryl-substituted bicyclo[1.1.1]pentanes: These compounds incorporate heterocyclic rings, which can further enhance their biological activity and physicochemical properties.
2-Substituted bicyclo[1.1.1]pentanes: These compounds are synthesized via novel C−H bromination and silyl-radical-mediated protocols, offering more modular and expedient access to diverse derivatives.
Properties
IUPAC Name |
1-(3-cyclohexyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N/c1-14-10-12-7-13(8-12,9-12)11-5-3-2-4-6-11/h11,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOIULCFRDFCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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